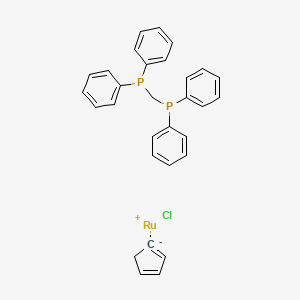![molecular formula C28H22O2 B11928265 (S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is a chiral compound that features a binaphthalene core with hydroxyl and hydroxy(o-tolyl)methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the catalytic asymmetric oxidation of sulfides to sulfoxides using chiral ligands such as ®-6,6’-Diphenyl-BINOL in combination with titanium isopropoxide (Ti(O-i-Pr)4) and aqueous tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP, hydrogen peroxide (H2O2), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of enantiomerically pure compounds and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] involves its ability to act as a chiral ligand, facilitating asymmetric reactions by coordinating with metal catalysts. This coordination helps in the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-6,6’-Diphenyl-BINOL: Another chiral ligand used in asymmetric synthesis.
Methyl p-tolyl sulfoxide: A related compound with similar structural features.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(o-tolyl)methyl]-[1,1’-binaphthalene] is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxy(o-tolyl)methyl groups, which provide distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C28H22O2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-[2-[(R)-hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C28H22O2/c1-18-8-2-5-11-21(18)28(30)24-16-14-19-9-3-6-12-22(19)26(24)27-23-13-7-4-10-20(23)15-17-25(27)29/h2-17,28-30H,1H3/t28-/m1/s1 |
Clave InChI |
FMVMKRNTIVSKJE-MUUNZHRXSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
SMILES canónico |
CC1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

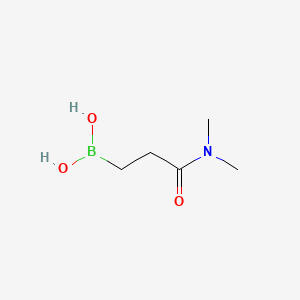

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
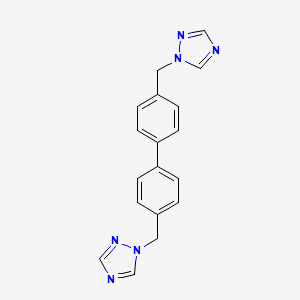

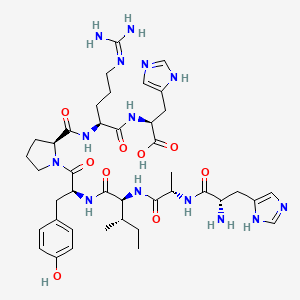


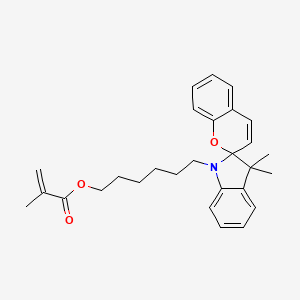
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
